molecular formula C20H29N3O3 B3490723 ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B3490723
M. Wt: 359.5 g/mol
InChI Key: FJGBSLVJYSKINX-UHFFFAOYSA-N
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Description

ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C20H29N3O3 It is known for its unique structural features, which include a benzoate ester linked to a piperazine ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the benzoate ester and the piperazine derivative. The key steps include:

    Esterification: The benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl benzoate.

    Amidation: The ethyl benzoate is then reacted with 4-cyclohexylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[(4-CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 4-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
  • METHYL 2-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE

Uniqueness

ETHYL 4-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperazine ring and cyclohexyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[(4-cyclohexylpiperazine-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-26-19(24)16-8-10-17(11-9-16)21-20(25)23-14-12-22(13-15-23)18-6-4-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGBSLVJYSKINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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